molecular formula C7H6O5S B363938 3-Sulfobenzoic acid CAS No. 121-53-9

3-Sulfobenzoic acid

Cat. No. B363938
CAS RN: 121-53-9
M. Wt: 202.19g/mol
InChI Key: QMWGSOMVXSRXQX-UHFFFAOYSA-N
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Description

3-Sulfobenzoic acid is a chemical compound with the molecular formula C7H6O5S . It is also known by other names such as 3-Sulfobenzoesäure in German, Acide 3-sulfobenzoïque in French, and m-Sulfobenzoic acid . It is used as a reagent in the synthesis of imidazolium poly (butylene terephthalate) ionomers .


Synthesis Analysis

3-Sulfobenzoic acid has been used in the synthesis of various metal-organic frameworks (MOFs) using a hydrothermal method . It has also been used in the synthesis of ionic liquid, 1-hexyl-3-propanenitrileimidazolium sulfobenzoate (SBA) .


Molecular Structure Analysis

The molecular structure of 3-Sulfobenzoic acid consists of a benzene ring with a sulfo group and a carboxylic acid group attached to it . The average mass of the molecule is 202.184 Da and the mono-isotopic mass is 201.993591 Da .


Physical And Chemical Properties Analysis

3-Sulfobenzoic acid is a solid at room temperature . It is soluble in water . The molecular weight of 3-Sulfobenzoic acid is 224.17 .

Scientific Research Applications

  • Synthesis Processes : 3-Sulfobenzoic acid is used in the preparation of various chemicals. For example, it is involved in the synthesis of peptides for effective sequencing, enhancing mass spectrometry analysis through sulfonation (Alley, Mechref, Klouckova, & Novotny, 2007).

  • Materials Science : In materials science, 3-Sulfobenzoic acid plays a role in the development of new materials. It is utilized in the creation of novel coordination polymers with potential magnetic properties (Li & Pan, 2008). Additionally, it is involved in the synthesis of novel compounds with antiviral properties (Naidu, Krishna, Kumar, Arulselvan, Khalivulla, & Lasekan, 2012).

  • Environmental Applications : This compound is also significant in environmental applications, such as the adsorptive removal of contaminants from water. For instance, it is used in the preparation of functionalized carbonaceous materials for water purification (Ahsan, Islam, Hernandez, Kim, Lin, Curry, Gardea-Torresdey, & Noveron, 2018).

  • Analytical Chemistry : In analytical chemistry, derivatives of 3-Sulfobenzoic acid are used as eluents in chromatographic separations of inorganic and organic anions (Vautour, Mehra, & Mallet, 1990).

  • Organic Chemistry : It finds use in organic chemistry for various reactions, such as the Knoevenagel-Michael-cyclocondensation reaction, where it acts as a catalyst (Zolfigol, Khazaei, Moosavi‐Zare, Afsar, Khakyzadeh, & Khaledian, 2015).

  • Drug Development : In the pharmaceutical industry, 3-Sulfobenzoic acid is used in the synthesis of compounds with potential drug applications. Its derivatives have been studied for their use in creating new pharmaceuticals with improved properties (Robinson, Stephens, Worden, Blake, Wilson, & Woodward, 2004).

Safety and Hazards

3-Sulfobenzoic acid may cause skin irritation and serious eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it .

properties

IUPAC Name

3-sulfobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,8,9)(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMWGSOMVXSRXQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6059528
Record name 3-Sulfobenzoic acid
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Molecular Weight

202.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Sulfobenzoic acid

CAS RN

121-53-9, 14995-40-5
Record name 3-Sulfobenzoic acid
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Record name Benzoic acid, 3-sulfo-
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Record name Disodium 2-sulphonatobenzoate
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Synthesis routes and methods I

Procedure details

300 g of 3-(chlorosulfonyl)benzoic acid containing 38.8% water (corresponding to 183.6 g (0.83 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 150 g of water and heated at 100° C. for 1 hour. Then 600 g of xylene are added dropwise over 1 hour and a total of 260 ml of water are azeotropically distilled off with xylene. The reaction mixture is cooled and the precipitate is filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 164.7 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 97.7%; this corresponds to a yield of 95.6%.
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
0.83 mol
Type
reactant
Reaction Step Two
Name
Quantity
150 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Four
Yield
95.6%

Synthesis routes and methods II

Procedure details

250 g of 3-(chlorosulfonyl)benzoic acid containing 35.9% of water (corresponding to 160.2 g (0.73 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 86 g of water and 500 g of xylene and heated in a water separator. A total of 171 ml of water are expelled. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 144.3 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 97.5%; this corresponds to a yield of 95.6%.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
0.73 mol
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
171 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
86 g
Type
solvent
Reaction Step Six
Name
Quantity
160.2 g
Type
solvent
Reaction Step Seven
Yield
95.6%

Synthesis routes and methods III

Procedure details

300 g of 3-(chlorosulfonyl)benzoic acid containing 38.8% of water (corresponding to 183.6 g (0.83 mol) of 100% chlorosulfonylbenzoic acid) are admixed with 100 g of water and heated to 100° C. for 1 hour. Then 500 g of toluene are added dropwise over 1 hour and a total of 164 ml of water distilled off azeotropically with toluene. The reaction mixture is cooled and the precipitated product filtered off with suction. After drying at 100° C./100 torr (13.16 kPa) 163.5 g of 3-sulfobenzoic acid are obtained, the purity determined by titration being 98.2%; this corresponds to a yield of 95.4%.
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
183.6 g
Type
reactant
Reaction Step Two
Quantity
0.83 mol
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Quantity
500 g
Type
solvent
Reaction Step Five
Yield
95.4%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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